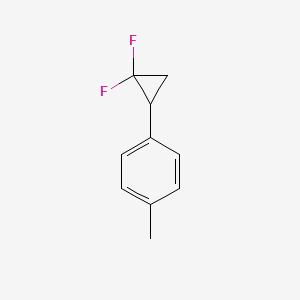

1-(2,2-Difluorocyclopropyl)-4-methylbenzene

Übersicht

Beschreibung

1-(2,2-Difluorocyclopropyl)-4-methylbenzene is an organic compound that features a cyclopropyl ring substituted with two fluorine atoms and a methyl group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-Difluorocyclopropyl)-4-methylbenzene typically involves the cyclopropanation of alkenes with difluorocarbene precursors. One common method is the reaction of 4-methylstyrene with difluorocarbene generated in situ from difluoromethyltriphenylphosphonium bromide and a strong base like potassium tert-butoxide . The reaction is carried out under an inert atmosphere, typically at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction conditions and minimizing the risk of handling hazardous reagents .

Analyse Chemischer Reaktionen

Pd-Catalyzed Coupling with Primary Anilines

This compound serves as a key substrate in palladium-catalyzed reactions to synthesize mono- and di-2-fluoroallylic amines .

Product Selectivity Based on Substrate Ratios

| a1 : b1 Ratio | Main Product | Yield | Selectivity (m : d) |

|---|---|---|---|

| 1 : 1 | c1 (mono) | 29% | 7 : 1 |

| 1 : 3 | c1 (mono) | 89% | 20 : 1 |

| 3 : 1 | d1 (di) | 90% | 20 : 1 |

Key Observations :

-

Higher XPhos ligand loading (12.5 mol%) is critical for reactivity .

-

Reaction kinetics show first-order dependence on a1 and zeroth-order dependence on b1 , suggesting rate-limiting C–C bond activation or β-fluorine elimination .

Electrophilic Aromatic Substitution

The methyl group directs incoming electrophiles to the ortho/para positions, while the difluorocyclopropyl group exerts steric and electronic effects .

Example Reaction: Sulfonation

Conditions :

-

Sulfonating agent: H₂SO₄

-

Temperature: Varies (thermodynamic vs kinetic control)

Product Distribution :

| Temperature | Ortho | Meta | Para |

|---|---|---|---|

| Low (≤25°C) | 60–70% | 5–10% | 20–30% |

| High (≥100°C) | 10–20% | <5% | 75–85% |

Mechanistic Insight :

-

Reversibility of sulfonation favors para-substitution at higher temperatures due to reduced steric hindrance .

-

Fluorine atoms destabilize transition states at meta positions through inductive effects.

Mechanistic Pathway for Pd-Catalyzed Coupling

The reaction proceeds via four steps :

-

C–C Activation : Pd(0) inserts into the strained cyclopropane C–C bond.

-

β-F Elimination : Forms a π-allylpalladium intermediate.

-

Nucleophilic Attack : Aniline attacks the π-allyl complex.

-

Reductive Elimination : Regenerates Pd(0) and releases the product.

Supporting Evidence :

-

Kinetic studies confirm first-order dependence on a1 (rate-limiting cyclopropane activation) .

-

Isolated intermediates (e.g., π-allylpalladium species) align with proposed steps .

Functional Group Compatibility

The reaction tolerates diverse substituents on anilines, including:

-

Halogens (Cl, Br)

-

Electron-donating groups (OMe, NH₂)

-

Electron-withdrawing groups (NO₂, CF₃)

Limitations :

Wissenschaftliche Forschungsanwendungen

1-(2,2-Difluorocyclopropyl)-4-methylbenzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic molecules.

Biology: The compound is studied for its potential biological activity, including its role as a precursor to bioactive molecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs with improved metabolic stability and bioavailability.

Wirkmechanismus

The mechanism of action of 1-(2,2-Difluorocyclopropyl)-4-methylbenzene involves its interaction with various molecular targets. The presence of fluorine atoms can significantly alter the electronic properties of the molecule, affecting its reactivity and interactions with biological targets. The compound can undergo nucleophilic attack at the cyclopropyl ring, leading to ring-opening reactions that form reactive intermediates .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1-(2,2-Difluorocyclopropyl)-4-chlorobenzene

- 1-(2,2-Difluorocyclopropyl)-4-nitrobenzene

- 1-(2,2-Difluorocyclopropyl)-4-methoxybenzene

Uniqueness

1-(2,2-Difluorocyclopropyl)-4-methylbenzene is unique due to the presence of both a difluorocyclopropyl group and a methyl group on the benzene ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in synthetic chemistry and materials science .

Biologische Aktivität

1-(2,2-Difluorocyclopropyl)-4-methylbenzene, also known by its CAS number 54672-44-5, is a compound of interest due to its unique structural features and potential biological activities. This article provides an in-depth examination of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a difluorocyclopropyl group attached to a methyl-substituted benzene ring. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of organic compounds, which can significantly impact their biological interactions.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

- Pd-Catalyzed Reactions : Recent studies have demonstrated the use of palladium-catalyzed reactions to synthesize mono- and di-fluoroallylic amines from gem-difluorocyclopropanes and primary anilines. This method has shown high selectivity and yield for the target compounds .

- Chemical Transformations : The compound can undergo various transformations, allowing for the introduction of different functional groups that may enhance its biological activity .

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Enzyme Inhibition : Similar compounds have been noted for their ability to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission. The inhibition of AChE can lead to increased acetylcholine levels in the synaptic cleft, potentially aiding in conditions like Alzheimer's disease .

- Cell Signaling Modulation : The difluorocyclopropyl group may influence the compound's binding affinity to receptors involved in cell signaling pathways.

Case Studies

- Neuroprotective Effects : A study investigating compounds similar to this compound showed promising results in neuroprotection through AChE inhibition. Compounds exhibiting IC50 values in the low micromolar range were identified as potential therapeutic agents for neurodegenerative diseases .

- Antimicrobial Activity : Research has indicated that derivatives of difluorocyclopropane structures possess antimicrobial properties. This suggests that this compound could be explored for its potential as an antimicrobial agent against various pathogens .

Comparative Analysis

To better understand the biological implications of this compound, a comparison with similar compounds can be insightful:

Eigenschaften

IUPAC Name |

1-(2,2-difluorocyclopropyl)-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2/c1-7-2-4-8(5-3-7)9-6-10(9,11)12/h2-5,9H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCYGRUJYOJHIQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CC2(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649108 | |

| Record name | 1-(2,2-Difluorocyclopropyl)-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54672-44-5 | |

| Record name | 1-(2,2-Difluorocyclopropyl)-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.